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molecular formula C19H17FO4S B033475 3-(3-fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone CAS No. 178402-36-3

3-(3-fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone

Cat. No. B033475
M. Wt: 360.4 g/mol
InChI Key: NXERGIJHYVUXHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06057319

Procedure details

A solution of the product from Step 2 (120 g) in CH2Cl2 (1 L) was treated with DBU (81.6 g) and stirred for 1 h at r.t. The reaction mixture was then treated with 1 M HCl (550 mL) and the organic phase was separated, washed with saturated NaHCO3 and dried over MgSO4. After concentration, the crude was swished from 20% EtOAc/hexanes (450 mL) to give the title compound as a white solid (108.4 g, m.p. 172.7° C.).
Name
product
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
81.6 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11][C:12]([CH3:26])([CH3:25])[C:13]([C:15]2[CH:20]=[CH:19][C:18]([S:21]([CH3:24])(=[O:23])=[O:22])=[CH:17][CH:16]=2)=O)=[O:10])[CH:5]=[CH:6][CH:7]=1.C1CCN2C(=NCCC2)CC1.Cl>C(Cl)Cl>[CH3:25][C:12]1([CH3:26])[O:11][C:9](=[O:10])[C:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([F:1])[CH:3]=2)=[C:13]1[C:15]1[CH:20]=[CH:19][C:18]([S:21]([CH3:24])(=[O:23])=[O:22])=[CH:17][CH:16]=1

Inputs

Step One
Name
product
Quantity
120 g
Type
reactant
Smiles
FC=1C=C(C=CC1)CC(=O)OC(C(=O)C1=CC=C(C=C1)S(=O)(=O)C)(C)C
Name
Quantity
81.6 g
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
550 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 h at r.t
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
After concentration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(C(=C(C(O1)=O)C1=CC(=CC=C1)F)C1=CC=C(C=C1)S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 108.4 g
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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